molecular formula C8H8ClIO2 B572621 2-Chloro-3-iodo-1,4-dimethoxybenzene CAS No. 1335243-55-4

2-Chloro-3-iodo-1,4-dimethoxybenzene

Cat. No.: B572621
CAS No.: 1335243-55-4
M. Wt: 298.504
InChI Key: IMMMDYMSUZKGSS-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, featuring chlorine, iodine, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodo-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-chloro-1,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodo-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where the chlorine and iodine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The methoxy groups can be targeted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dehalogenated products.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents (e.g., nitric acid) in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Dehalogenated benzene derivatives or fully reduced aromatic rings.

Scientific Research Applications

2-Chloro-3-iodo-1,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-1,4-dimethoxybenzene depends on its specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system, facilitating the attack of electrophiles on the benzene ring. The presence of electron-donating methoxy groups and electron-withdrawing halogens influences the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,4-dimethoxybenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    3-Iodo-1,4-dimethoxybenzene:

    2-Bromo-3-iodo-1,4-dimethoxybenzene: Similar structure but with bromine instead of chlorine, which can alter its chemical properties and reactivity.

Uniqueness

2-Chloro-3-iodo-1,4-dimethoxybenzene is unique due to the presence of both chlorine and iodine substituents, which provide a balance of electron-withdrawing and electron-donating effects. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-3-iodo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMDYMSUZKGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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